molecular formula C7H15NO B066319 4-Amino-1-methylcyclohexan-1-OL CAS No. 177906-46-6

4-Amino-1-methylcyclohexan-1-OL

Cat. No. B066319
M. Wt: 129.2 g/mol
InChI Key: KUKASNZJTIKRMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-1-methylcyclohexan-1-OL and its derivatives often involves multi-step chemical reactions, utilizing strategies like the Diels–Alder cycloaddition and asymmetric Strecker synthesis. These methods are tailored to achieve the desired stereochemistry and functional group incorporation, providing access to a variety of constrained hydroxy-α,α-disubstituted-α-amino acids and their analogues (Avenoza et al., 1999); (Volk & Frahm, 1996).

Molecular Structure Analysis

The molecular structure of 4-Amino-1-methylcyclohexan-1-OL derivatives has been elucidated through X-ray crystallography, confirming the stereochemistry and conformational preferences of these molecules. These studies provide insight into the compound's three-dimensional arrangement and its implications for reactivity and interaction with biological targets (Avenoza et al., 1999).

Chemical Reactions and Properties

4-Amino-1-methylcyclohexan-1-OL participates in a variety of chemical reactions, highlighting its versatility as a building block in organic synthesis. These reactions include amination, which is a crucial step for introducing the amino functional group, and can proceed via different mechanisms depending on the reaction conditions, such as solvent and temperature (Kovavic & Chaudhary, 1967).

Scientific Research Applications

In a study published in the Organic & Biomolecular Chemistry journal, the isomers of dibenzylamino-1-methylcyclohexan-1-ol and dibenzylamino-1-trifluoromethylcyclohexan-1-ol have been prepared . The stereochemistry of these compounds was assigned through a combination of NMR spectroscopy and single crystal X-ray analysis . The cis-isomer of 3-N,N-dibenzylamino-1-trifluoromethylcyclohexanol and its derivatives display an unusual conformational behavior in both solution-phase and the solid-state .

This compound seems to be of interest in the field of drug discovery, where the introduction of three-dimensional shape through an increase in the proportion of sp3 hybridised centres has been correlated to compound progress . The reduction of aromatic ring count has also been shown to have beneficial effects on the development properties of oral drug candidates, including aqueous solubility, lipophilicity, serum albumin binding, CyP450 inhibition, and hERG inhibition .

properties

IUPAC Name

4-amino-1-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(9)4-2-6(8)3-5-7/h6,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKASNZJTIKRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592870
Record name 4-Amino-1-methylcyclohexan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-methylcyclohexan-1-OL

CAS RN

233764-32-4, 177906-46-6, 177908-37-1
Record name 4-Amino-1-methylcyclohexanol
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URL https://commonchemistry.cas.org/detail?cas_rn=233764-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-methylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-amino-1-methyl-cyclohexanol
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Synthesis routes and methods I

Procedure details

4-(Benzylamino)-1-methylcyclohexanol (335 mg, 1.53 mmol) was dissolved in EtOH (7.95 ml), followed by addition of Pd (10 wt % on activated carbon, 35 mg), and then the resulting liquid was stirred at room temperature under hydrogen stream for 31 hours. The resulting reaction liquid was filtered, concentrated under reduced pressure, and dried under vacuum, to obtain 164 mg of white solid (83%).
Name
4-(Benzylamino)-1-methylcyclohexanol
Quantity
335 mg
Type
reactant
Reaction Step One
Name
Quantity
7.95 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mg
Type
catalyst
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

The compound obtained in Step 1 of this Reference Example was dissolved in ethanol (12 mL). To the solution, 10% palladium-carbon catalyst (hydrated, 400 mg) was added, and the mixture was stirred at room temperature for 15 hours under a hydrogen atmosphere at normal pressure. After filtration through celite, the filtrate was concentrated under reduced pressure to obtain a crude product of 4-amino-1-methylcyclohexanol. This crude product and ethyl 3-(dimethylamino)-2-isocyanoacrylate (450 mg) were mixed and stirred at 75° C. for 8 hours. To the reaction solution, saturated aqueous ammonium chloride was added, and organic matter was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and filtered, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (eluting solvent: hexane/ethyl acetate=1/1-ethyl acetate) to obtain a diastereomeric mixture of the title compound (462 mg, trans:cis=1:3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
400 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-(Dibenzylamino)cyclohexanone. A solution of dimethyl sulfoxide (5.77 mL, 81 mmol) in methylene chloride (20 mL) was added dropwise, to a solution of oxalyl chloride (3.26 mL, 37.2 mmol) in methylene chloride (150 mL) stirring at −78° C. After stirring for 15 min at −78° C., a solution of trans-4-(dibenzylamino)cyclohexanol (10.0 g, 33.9 mmol) in methylene chloride (100 mL) was added dropwise. After stirring at −78° C. for another 15 min, triethylamine (23.59 mL, 169 mmol) was added dropwise and the reaction was allowed to warm to room temperature and stirred for 16 h. The reaction mixture appeared as a suspension and was washed with brine (100 mL). The organic layer was separated, dried over magnesium sulfate and concentrated to give a colorless oil that was purified using silica gel flash column chromatography (5-100% ethyl acetate in hexanes) to give the title compound as a colorless oil (8.11 g, 82% yield). 1H NMR (400 MHz, DMSO-d6) δ (ppm) 7.35-7.39 (m, 4H), 7.28-7.33 (m, 4H), 7.18-7.24 (m, 2H), 3.61 (s, 4H), 2.89-2.99 (m, 1H), 2.26-2.38 (m, 2H), 2.14-2.24 (m, 2H), 2.06 (td, J=2.81, 6.43 Hz, 2H), 1.81 (qd, J=4.27, 12.49 Hz, 2H). Rf=0.36 (TLC, 20% ethyl acetate in hexane); MS (ESI) m/z 294.4 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.77 mL
Type
reactant
Reaction Step Two
Quantity
3.26 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
23.59 mL
Type
reactant
Reaction Step Four
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
3
Citations
A Fiorati, P Berglund, MS Humble… - Advanced Synthesis & …, 2020 - Wiley Online Library
The challenging bioamination of hydrophobic substrates has been attained through the employment of a disperse system consisting of a combination of a low polarity solvent (e. g. …
Number of citations: 7 onlinelibrary.wiley.com
A Fiorati, P Berglund, D Tessaro - 2019 - chemrxiv.org
The challenging bioamination of hydrophobic substrates has been attained through the employment of a disperse system consisting in a combination of a low polarity solvent (eg …
Number of citations: 3 chemrxiv.org
S Heinzlmeir - 2017 - mediatum.ub.tum.de
The receptor tyrosine kinase EPHA2 is involved in many diseases and gained interest as drug target. Chemical proteomics was used to identify clinical EPHA2 inhibitors, to select a …
Number of citations: 2 mediatum.ub.tum.de

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